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Compound of Interest

Compound Name: MSC 2032964A

Cat. No.: B1677544 Get Quote

It is not possible to provide a comparative analysis of the efficacy of Selonsertib and MSC
2032964A. Extensive searches for "MSC 2032964A" and variations of this identifier have

yielded no publicly available information on a drug candidate with this designation. The search

results were for unrelated clinical trials or products. This suggests that "MSC 2032964A" may

be an internal compound code that is not in the public domain, a misidentified designation, or a

discontinued program with no accessible data.

Therefore, this guide will focus on providing a comprehensive overview of the available efficacy

data and mechanism of action for Selonsertib, a well-documented investigational compound.

This information is intended for researchers, scientists, and drug development professionals.

Selonsertib: An Overview
Selonsertib (formerly GS-4997) is an orally bioavailable, selective inhibitor of Apoptosis Signal-

regulating Kinase 1 (ASK1).[1] ASK1 is a key enzyme in the mitogen-activated protein kinase

(MAPK) pathway that, when activated by stressors like oxidative stress, promotes

inflammation, apoptosis, and fibrosis.[2][3][4] By inhibiting ASK1, Selonsertib aims to reduce

these pathological processes, particularly in the context of liver diseases such as Nonalcoholic

Steatohepatitis (NASH).[1][5]
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Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS),

ASK1 is activated.[3] This activation leads to a downstream phosphorylation cascade,

activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively.[6][7]

The activation of these pathways contributes to cellular responses like inflammation, apoptosis,

and fibrosis.[7] Selonsertib competitively binds to the ATP-binding site of ASK1, preventing its

activation and the subsequent downstream signaling.[1]
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Diagram 1: Selonsertib's inhibition of the ASK1 signaling pathway.

Efficacy of Selonsertib in Clinical Trials
Selonsertib has been evaluated in several clinical trials for NASH, with mixed results. While

early phase studies showed promise, later-stage trials did not meet their primary endpoints.
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Phase 2 Clinical Trial in NASH
A Phase 2, open-label trial evaluated Selonsertib in patients with NASH and stage 2-3 liver

fibrosis.[8]

Table 1: Key Efficacy Endpoints from Phase 2 NASH Trial of Selonsertib (24 Weeks)

Endpoint
Selonsertib 18 mg
(n=30)

Selonsertib 6 mg
(n=27)

Simtuzumab Alone
(n=10)

≥1-Stage Fibrosis

Improvement
43% (13/30) 30% (8/27) 20% (2/10)

Progression to

Cirrhosis
3% (1/30) 7% (2/27) 20% (2/10)

Median Change in

Hepatic Collagen (%)
-8.7% -8.2% +2.1%

Data sourced from a Phase 2 trial in patients with NASH and stage 2-3 fibrosis.[8]

Study Design: Multicenter, randomized, open-label trial.[8]

Participants: 72 patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[8]

Intervention: Patients were randomized to receive Selonsertib (6 mg or 18 mg orally once

daily), with or without the monoclonal antibody simtuzumab, or simtuzumab alone for 24

weeks.[8]

Primary Endpoint: The proportion of patients with a ≥1-stage improvement in fibrosis without

worsening of NASH.[8]

Assessments: Liver biopsies were performed at baseline and week 24.[8]

Phase 3 Clinical Trials: STELLAR Program
The efficacy of Selonsertib was further investigated in two large Phase 3 trials, STELLAR-3 and

STELLAR-4, in patients with advanced fibrosis due to NASH.
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Table 2: Primary Efficacy Endpoint in Phase 3 STELLAR Trials of Selonsertib (48 Weeks)

Trial
Patient
Populatio
n

Selonsert
ib 18 mg

Selonsert
ib 6 mg

Placebo
p-value
(18 mg vs
Placebo)

p-value (6
mg vs
Placebo)

STELLAR-

3[9][10]

Bridging

Fibrosis

(F3)

9.3%

(31/322)

12.1%

(39/321)

13.2%

(21/159)
p=0.42 p=0.93

STELLAR-

4[10][11]

Compensat

ed

Cirrhosis

(F4)

14.4%

(51/354)

12.5%

(45/351)

12.8%

(22/172)
p=0.56 p=1.00

Primary Endpoint: Proportion of patients with a ≥ 1-stage histologic improvement in fibrosis

without worsening of NASH.[9][10][11]

Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials.[10]

Participants: STELLAR-3 enrolled patients with NASH and bridging fibrosis (F3), while

STELLAR-4 enrolled patients with compensated cirrhosis (F4) due to NASH.[10]

Intervention: Patients were randomized to receive Selonsertib (18 mg or 6 mg) or placebo

once daily for up to 240 weeks. The primary analysis was conducted at 48 weeks.[9][11]

Primary Endpoint: The proportion of patients with a ≥1-stage improvement in fibrosis without

worsening of NASH at week 48.[10]

Assessments: Liver biopsies were performed at screening and at week 48.[10]

The STELLAR-3 and STELLAR-4 trials did not meet their primary efficacy endpoint, as

Selonsertib did not demonstrate a statistically significant improvement in fibrosis compared to

placebo at 48 weeks.[9][10][11][12][13]
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In preclinical studies, Selonsertib has shown anti-fibrotic effects. In a rat model of

dimethylnitrosamine (DMN)-induced liver fibrosis, Selonsertib treatment significantly alleviated

liver fibrosis.[2][14] It was observed to reduce collagen deposition and the expression of

extracellular matrix components such as α-smooth muscle actin (α-SMA), fibronectin, and

collagen type I.[2][14][15] In vitro studies using hepatic stellate cells (HSCs), the primary cell

type responsible for liver fibrosis, showed that Selonsertib suppressed their growth and

proliferation and induced apoptosis.[2][14]

In Vitro / In Vivo Models
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Click to download full resolution via product page

Diagram 2: Preclinical experimental workflow for Selonsertib.

Summary and Conclusion
Selonsertib, a selective ASK1 inhibitor, demonstrated promising anti-fibrotic activity in

preclinical and early-phase clinical studies for NASH. However, the subsequent large-scale

Phase 3 STELLAR trials in patients with advanced fibrosis (F3 and F4) did not meet their

primary endpoints, failing to show a significant reduction in fibrosis compared to placebo. While

the compound was generally well-tolerated, these results have cast doubt on the efficacy of

ASK1 inhibition as a monotherapy for advanced NASH.

A direct comparison with MSC 2032964A is not feasible due to the absence of any publicly

available data for this compound. Future research in the field of NASH may focus on

combination therapies targeting multiple pathways involved in the disease's pathogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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